[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate
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Overview
Description
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate is a bicyclic taxane diterpenoid compound found in the needles of the Chinese yew, Taxus chinensis . This natural product is known for its complex structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate is primarily isolated from the needles of Taxus chinensis. The extraction process involves solvent extraction followed by chromatographic purification to obtain the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through natural extraction from Taxus chinensis .
Chemical Reactions Analysis
Types of Reactions: [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex diterpenoid structures and their reactivity.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its structural similarity to other taxane compounds like paclitaxel.
Mechanism of Action
The mechanism of action of [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate is not fully understood. it is believed to exert its effects through interactions with cellular targets, potentially involving pathways related to cell growth and apoptosis. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Paclitaxel: Another taxane diterpenoid with well-known anti-cancer properties.
Docetaxel: A semi-synthetic derivative of paclitaxel used in cancer therapy.
Taxuspine Z: A related compound found in Taxus species with similar structural features.
Uniqueness: [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate is unique due to its specific structural configuration and the presence of multiple acetoxy groups. This distinct structure may contribute to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16-/t24-,25-,26-,27-,28-,31+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYWKQLSVHAYNO-KGEPRWODSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Taxachitriene A and where is it found?
A1: Taxachitriene A is a bicyclic taxane diterpenoid originally isolated from the needles of the Chinese yew, Taxus chinensis var. mairei. [] This compound belongs to a larger family of taxanes, many of which exhibit notable biological activities.
Q2: What is the molecular formula and structure of Taxachitriene A?
A2: Taxachitriene A possesses the molecular formula C29H44O7. [] It features a unique bicyclic [9.3.1]pentadecatriene core structure, which distinguishes it from the more common tricyclic taxanes like paclitaxel (Taxol®). [] While the full spectroscopic data for Taxachitriene A is not provided in these abstracts, it is likely characterized using techniques like NMR spectroscopy and mass spectrometry.
Q3: Have any other compounds similar to Taxachitriene A been isolated from Taxus species?
A3: Yes, Taxachitriene B, a structurally related compound, was isolated alongside Taxachitriene A from Taxus chinensis. [, ] Additionally, several other bicyclic 3,8-secotaxane diterpenoids, such as canadensene and taxuspine derivatives, were also found in the same species. [] Researchers have identified various taxoids, including 2alpha-acetoxy-2',7-dideacetoxyaustrospicatine and decinnamoyltaxinine E, from the seeds of Taxus chinensis. [] This highlights the diverse array of taxane derivatives found within a single species.
Q4: Are there any studies focusing on the synthesis of Taxachitriene A or its analogs?
A4: While the provided abstracts do not mention the specific synthesis of Taxachitriene A, research has explored the creation of the bicyclo[9.3.1]pentadecatriene carbon skeleton found in taxachitrienes. [] This synthetic approach could potentially pave the way for the development of novel Taxachitriene A analogs for further investigation.
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